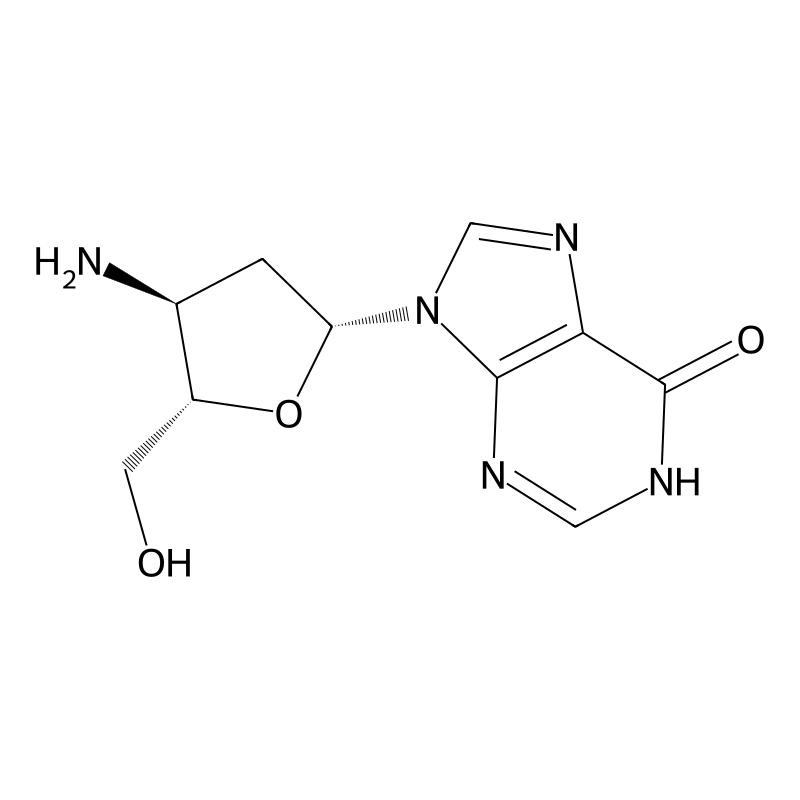

3'-Amino-2',3'-dideoxyinosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antiviral Activity

3'-Amino-2',3'-dideoxyinosine (ddI), also known as Didanosine, is a nucleoside analog with antiviral properties. Its primary area of research has been in the treatment of HIV/AIDS. Studies have demonstrated that ddI can inhibit the replication of HIV-1 by interfering with the process of reverse transcription. Specifically, ddI competes with natural nucleosides for incorporation into viral DNA, leading to chain termination and halting viral replication [].

Mechanism of Action

Once inside HIV-infected cells, ddI is converted to its triphosphate form (ddITP) by cellular enzymes. ddITP then competes with the natural substrate deoxyribose triphosphate (dGTP) for binding to the viral reverse transcriptase enzyme. When ddITP is incorporated into the growing viral DNA chain, it lacks the 3'-hydroxyl group necessary for further phosphodiester bond formation, effectively stopping viral DNA synthesis [].

Research Applications

Beyond its role as an antiretroviral drug, ddI has been explored for its potential applications in other areas of scientific research. Here are some examples:

- Hepatitis B Treatment: Some studies have investigated the use of ddI in combination with other antiviral agents for the treatment of chronic hepatitis B infection. However, the results have been mixed, and ddI is not currently considered a first-line therapy for this condition [].

- Antiviral Development: Research on ddI has contributed to the development of other nucleoside analogs for the treatment of various viral infections. The understanding of ddI's mechanism of action has informed the design of new drugs that target different steps in the viral replication cycle [].

3'-Amino-2',3'-dideoxyinosine is a synthetic nucleoside analog with the molecular formula and a CAS number of 1222689-74-8. This compound is characterized by the absence of the 2' and 3' hydroxyl groups found in natural nucleosides, which contributes to its unique properties and biological activities. It typically appears as a white to yellow solid and is soluble in water, making it suitable for various laboratory applications .

These methods can vary based on the desired purity and yield of the final product.

This compound exhibits notable antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus. It functions by inhibiting viral DNA and RNA synthesis, effectively disrupting the replication cycle of these viruses. The mechanism involves competitive inhibition of viral polymerases, which are essential for viral genome replication . Additionally, it has been studied for its potential use in other viral infections due to its broad-spectrum activity.

3'-Amino-2',3'-dideoxyinosine is primarily used in:

- Antiviral Research: Its effectiveness against HIV and hepatitis B makes it a valuable compound in antiviral drug development.

- Laboratory Studies: It serves as a tool in molecular biology for studying nucleic acid interactions and viral replication mechanisms.

- Pharmaceutical Development: The compound is investigated for potential therapeutic applications in treating viral infections .

Studies have shown that 3'-Amino-2',3'-dideoxyinosine interacts with various enzymes involved in nucleic acid metabolism. These interactions are critical for understanding its mechanism of action and potential side effects. For example, it has been observed to inhibit reverse transcriptase, an enzyme crucial for retroviral replication. Further interaction studies help elucidate its pharmacokinetics and pharmacodynamics in biological systems .

Several compounds share structural similarities with 3'-Amino-2',3'-dideoxyinosine, each with unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2',3'-Dideoxyinosine | Lacks only the 2' hydroxyl group | Antiviral activity against HIV |

| 3'-Amino-2',3'-dideoxyadenosine | Contains an amino group at the 3' position | Antiviral activity; inhibits DNA synthesis |

| 2-Aminopurine | Amino group at position 2 | Antiviral; inhibits RNA polymerase |

While these compounds share some structural characteristics, 3'-Amino-2',3'-dideoxyinosine is distinguished by its specific antiviral efficacy against certain viruses and its unique mechanism of action involving the inhibition of viral polymerases .